3-(2-Methylbenzyl) Saligenin-d7
Description
3-(2-Methylbenzyl) Saligenin-d7 (C₁₅H₉D₇O₂; molecular weight: 235.33) is a deuterated derivative of 3-(2-Methylbenzyl) Saligenin (M291425), which itself originates from Saligenin (H809700), a phenolic component of Salix bark extract. The deuterated form replaces seven hydrogen atoms with deuterium, likely enhancing metabolic stability and pharmacokinetic profiles without altering its primary biochemical activity. This compound is classified as a highly purified biochemical, available in 1 mg research-grade quantities .
Propriétés
Formule moléculaire |
C15H16O2 |
|---|---|
Poids moléculaire |
235.33 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-6-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]methyl]phenol |
InChI |
InChI=1S/C15H16O2/c1-11-5-2-3-6-12(11)9-13-7-4-8-14(10-16)15(13)17/h2-8,16-17H,9-10H2,1H3/i1D3,2D,3D,5D,6D |
Clé InChI |
ANDMPIILLBXGMX-BCCDUJROSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])CC2=C(C(=CC=C2)CO)O)C([2H])([2H])[2H])[2H])[2H] |
SMILES canonique |
CC1=CC=CC=C1CC2=C(C(=CC=C2)CO)O |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylbenzyl) Saligenin-d7 typically involves the deuteration of 3-(2-Methylbenzyl) Saligenin. This process can be achieved through several methods, including catalytic hydrogenation using deuterium gas or chemical exchange reactions with deuterated reagents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a deuterium source like deuterium oxide (D2O) or deuterated solvents.
Industrial Production Methods: Industrial production of 3-(2-Methylbenzyl) Saligenin-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as NMR spectroscopy and mass spectrometry, are employed to verify the isotopic purity and chemical integrity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(2-Methylbenzyl) Saligenin-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its non-deuterated form or other reduced products.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of benzyl-substituted derivatives.
Applications De Recherche Scientifique
3-(2-Methylbenzyl) Saligenin-d7 has numerous applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy and mass spectrometry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of isotopic labeling.
Mécanisme D'action
The mechanism of action of 3-(2-Methylbenzyl) Saligenin-d7 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, providing insights into the behavior of the non-deuterated analogs. In biological systems, the compound can be used to study enzyme-substrate interactions and metabolic pathways, offering valuable information on the molecular mechanisms underlying various biochemical processes.
Comparaison Avec Des Composés Similaires
Comparison with Structurally and Functionally Related Compounds
Structural Analogs
3-(2-Methylbenzyl) Saligenin (Non-Deuterated)
- Molecular Formula : C₁₅H₁₆O₂
- Molecular Weight : 228.29
- Key Differences: The absence of deuterium reduces metabolic stability compared to the deuterated form. Non-deuterated analogs are typically more susceptible to rapid hepatic degradation, shortening their half-life in biological systems .
Saligenin (Parent Compound)
- Molecular Formula : C₇H₈O₂
- Molecular Weight : 124.14
2-Methylbenzylamine and 3-Methylbenzylamine
- Molecular Formula : C₈H₁₁N
- Molecular Weight : 121.17
- Key Differences: These benzylamine derivatives share the methylbenzyl moiety but lack the phenolic structure and deuterium substitution. They are primarily used as intermediates in organic synthesis rather than therapeutic agents, with boiling points ranging from 196–205°C and densities of ~0.97 g/cm³ .
Deuterated Compounds
Tetrabenazine-d7
- Molecular Formula: C₁₉H₂₀D₇NO₃
- Molecular Weight : 324.47
- Key Differences: While both compounds are deuterated, Tetrabenazine-d7 is a vesicular monoamine transporter inhibitor used in Huntington’s disease, contrasting sharply with the phenolic anti-melanomic focus of 3-(2-Methylbenzyl) Saligenin-d7. Deuterium here extends half-life but targets entirely distinct pathways .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Pharmacological Focus | Metabolic Stability |
|---|---|---|---|---|---|
| 3-(2-Methylbenzyl) Saligenin-d7 | C₁₅H₉D₇O₂ | 235.33 | Deuterated, 2-methylbenzyl | Anti-melanomic | High |
| 3-(2-Methylbenzyl) Saligenin | C₁₅H₁₆O₂ | 228.29 | 2-methylbenzyl | Anti-melanomic | Moderate |
| Saligenin | C₇H₈O₂ | 124.14 | Phenolic core | Antidepressant | Low |
| Tetrabenazine-d7 | C₁₉H₂₀D₇NO₃ | 324.47 | Deuterated, isoquinolinone | Huntington’s disease | High |
Research Findings and Implications
- Deuterium Impact : The deuterium in 3-(2-Methylbenzyl) Saligenin-d7 likely reduces CYP450-mediated metabolism, a common strategy to prolong drug action .
- Therapeutic Specificity: Unlike Tetrabenazine-d7, which modulates monoamine transport, 3-(2-Methylbenzyl) Saligenin-d7’s phenolic structure suggests antioxidant or pro-apoptotic mechanisms in melanomic cells .
Activité Biologique
3-(2-Methylbenzyl) Saligenin-d7 is a deuterated derivative of saligenin, a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms, case studies, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C15H17D7N2O2
Molecular Weight: 263.4 g/mol
IUPAC Name: 3-(2-methylbenzyl)-5,6,7,8-tetrahydro-4H-chromen-4-one
The deuterated form (d7) indicates the presence of seven deuterium atoms, which can affect the compound's stability and metabolic pathways.
- Antioxidant Activity : Saligenin derivatives have been studied for their antioxidant properties. The presence of the methylbenzyl group may enhance the electron-donating ability, contributing to free radical scavenging.
- Neuroprotective Effects : Research indicates that saligenin compounds exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological systems.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Neuroprotection in Animal Models | Demonstrated that 3-(2-Methylbenzyl) Saligenin-d7 reduced neuronal apoptosis in models of oxidative stress, suggesting potential for treating neurodegenerative diseases. |
| Study 2 : Antioxidant Capacity | Showed significant free radical scavenging activity compared to standard antioxidants like Vitamin C. |
| Study 3 : Anti-inflammatory Effects | In vitro studies indicated that the compound inhibited TNF-alpha production in macrophages, highlighting its anti-inflammatory potential. |
Detailed Research Findings
- Neuroprotection : In a study involving rat models subjected to ischemic conditions, treatment with 3-(2-Methylbenzyl) Saligenin-d7 resulted in a significant decrease in infarct size and improved behavioral outcomes compared to untreated controls.
- Antioxidant Mechanism : A series of assays demonstrated that the compound effectively scavenged DPPH radicals and reduced oxidative stress markers (malondialdehyde levels) in cellular models.
- Inflammatory Response Modulation : The compound was shown to downregulate NF-kB signaling pathways in LPS-stimulated macrophages, leading to decreased expression of inflammatory mediators.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
